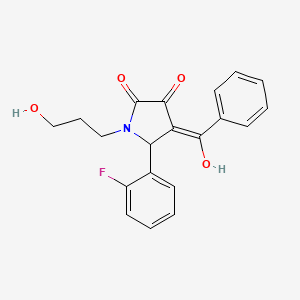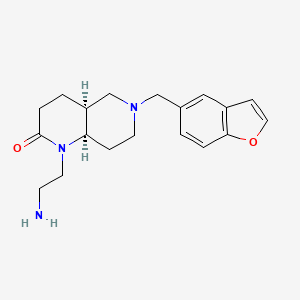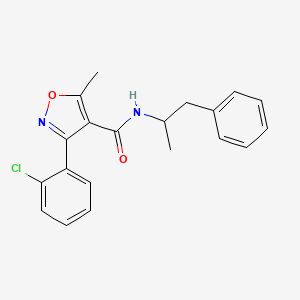![molecular formula C17H15NO4 B5402700 3-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5402700.png)
3-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid, commonly known as MPPA, is a chemical compound that belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs). MPPA is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.
Mecanismo De Acción
MPPA exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins involved in inflammation, pain, and fever. MPPA binds to the active site of COX-2 and prevents the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
MPPA has been shown to reduce the levels of prostaglandins in inflamed tissues, which leads to a reduction in inflammation and pain. MPPA also reduces the production of cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. MPPA has also been shown to reduce the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1), which are involved in the recruitment of leukocytes to inflamed tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPPA has several advantages for lab experiments. It is a potent and selective inhibitor of COX-2, which makes it an ideal tool for studying the role of COX-2 in inflammation, pain, and fever. MPPA is also relatively stable and can be easily synthesized in large quantities. However, MPPA has some limitations for lab experiments. It has a relatively short half-life in vivo, which limits its usefulness for long-term studies. MPPA also has some off-target effects, such as inhibition of COX-1 and lipoxygenase, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of MPPA. One direction is to investigate the potential therapeutic applications of MPPA in human diseases, such as arthritis, cancer, and Alzheimer's disease. Another direction is to develop more potent and selective COX-2 inhibitors based on the structure of MPPA. Finally, the role of COX-2 in various physiological processes, such as wound healing and tissue repair, should be further investigated using MPPA as a tool.
Métodos De Síntesis
MPPA can be synthesized by the reaction of 4-methoxyphenylacetic acid with acetyl chloride to form 4-methoxyphenylacetyl chloride, followed by the reaction of this intermediate with 3-aminobenzoic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents. The resulting product is then purified by column chromatography to obtain pure MPPA.
Aplicaciones Científicas De Investigación
MPPA has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing inflammation and pain in various animal models of inflammation, such as carrageenan-induced paw edema, formalin-induced hind paw licking, and acetic acid-induced writhing. MPPA has also been shown to be effective in reducing fever in animal models of pyrogen-induced fever.
Propiedades
IUPAC Name |
3-[[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-22-15-7-5-12(6-8-15)16(19)9-10-18-14-4-2-3-13(11-14)17(20)21/h2-11,18H,1H3,(H,20,21)/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSFSUXALANNJO-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C\NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[3-(isopropoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5402652.png)

![1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5402659.png)

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5402678.png)


![3-isopropyl-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]isoxazole-5-carboxamide](/img/structure/B5402701.png)
![N-isopropyl-1-methyl-N-[(5-oxopyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B5402702.png)
![1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B5402716.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5402725.png)